molecular formula C8H17N B3047789 1,3,5-trimethylpiperidine CAS No. 14446-76-5

1,3,5-trimethylpiperidine

Cat. No.: B3047789
CAS No.: 14446-76-5
M. Wt: 127.23 g/mol
InChI Key: IGJDIGJIINCEDE-OCAPTIKFSA-N
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Description

1,3,5-Trimethylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of three methyl groups attached to the nitrogen-containing ring at positions 1, 3, and 5. It is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3,5-trimethylhexahydro-1,3,5-triazine with a reducing agent can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. This process is carried out in the presence of a catalyst, such as molybdenum disulfide, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1,3,5-Trimethylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-trimethylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethylpiperidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to other piperidine derivatives .

Properties

CAS No.

14446-76-5

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(3R,5S)-1,3,5-trimethylpiperidine

InChI

InChI=1S/C8H17N/c1-7-4-8(2)6-9(3)5-7/h7-8H,4-6H2,1-3H3/t7-,8+

InChI Key

IGJDIGJIINCEDE-OCAPTIKFSA-N

SMILES

CC1CC(CN(C1)C)C

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C)C

Canonical SMILES

CC1CC(CN(C1)C)C

16544-52-8
27644-32-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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